chemical and physical properties of Ethanol, 2-(phenethylthio)-
chemical and physical properties of Ethanol, 2-(phenethylthio)-
An In-Depth Technical Guide to Ethanol, 2-(phenethylthio)-: Properties, Applications, and Experimental Considerations
Introduction
Ethanol, 2-(phenethylthio)-, also known as 2-Hydroxyethyl phenyl sulfide, is a bifunctional organic compound featuring both a hydroxyl group and a thioether linkage. While not a household name, this molecule serves as a versatile and strategic intermediate in advanced organic synthesis. For researchers and professionals in drug development, understanding its properties and reactivity is key to unlocking its potential in creating complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and modified nucleosides.
This guide provides a comprehensive overview of the , moving beyond a simple data sheet to explain the causality behind its applications. We will explore its role as a synthetic building block, its relationship to biologically active analogs, and the practical considerations for its safe and effective use in a laboratory setting.
Part 1: Molecular Structure and Identification
The structure of Ethanol, 2-(phenethylthio)- consists of a phenyl ring linked through a sulfur atom to an ethyl chain, which is terminated by a primary alcohol. This arrangement of functional groups dictates its chemical behavior and utility.
Caption: General workflow for indole synthesis.
Representative Experimental Workflow: Synthesis of Indoles
The following protocol is a conceptual representation based on methodologies reported in the literature, which utilize catalysts such as aluminum phosphate (AlPO₄) and palladium on aluminum phosphate (Pd/AlPO₄)..[1]
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Reactant Preparation: In a suitable reaction vessel, combine Ethanol, 2-(phenethylthio)- with an appropriate aniline derivative. The choice of aniline determines the final substitution pattern of the indole product.
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Catalyst Addition: Introduce the catalyst, such as Pd/AlPO₄.
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Causality Insight: Palladium is a highly effective catalyst for facilitating the formation of carbon-nitrogen and carbon-carbon bonds, which are essential for the cyclization process. The solid support (AlPO₄) provides a high surface area for the reaction to occur.
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Reaction Conditions: Heat the mixture to a high temperature under an inert atmosphere.
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Causality Insight: The high temperature provides the necessary activation energy to drive the intramolecular cyclization and subsequent aromatization steps.
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Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the mixture is cooled. The crude product is then extracted using an appropriate organic solvent.
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Purification: The extracted product is purified, typically using column chromatography, to isolate the desired indole derivative.
Application: Protecting Group in Nucleoside Chemistry
In the multi-step synthesis of modified oligonucleotides for drug development, the protection of reactive functional groups is paramount. The 2-(phenylthio)ethyl group, derived from this molecule, has been successfully employed as a novel two-stage protecting group for thymidine analogues..[1][2]
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Causality Insight: The value of a protecting group lies in its ability to be stable during various reaction steps and then be removed cleanly under specific conditions without disturbing the rest of the molecule. The 2-(phenylthio)ethyl group offers this selective reactivity, making it a valuable tool for synthetic chemists in the field of nucleic acid research.
Part 4: Biological Context and Drug Development Relevance
While extensive biological activity data for Ethanol, 2-(phenethylthio)- itself is not widely published, its structural analog, 2-phenylethanol, is well-studied and provides valuable context..[3] 2-phenylethanol is a naturally occurring aromatic alcohol with established antimicrobial, antiseptic, and preservative properties..[4][5][6] Its mechanism of bacteriostatic action is often linked to its ability to insert into and disrupt the bacterial cell membrane..[7]
For drug development professionals, this parallel is significant. The introduction of a sulfur atom in the form of a thioether linkage in Ethanol, 2-(phenethylthio)- could modulate the lipophilicity, membrane-binding affinity, and metabolic stability of the molecule compared to 2-phenylethanol. This makes it and its derivatives intriguing candidates for screening in antimicrobial or other biological assays.
Part 5: Safety and Handling
As with any laboratory chemical, proper handling of Ethanol, 2-(phenethylthio)- is essential. It is classified as a combustible liquid and an irritant, particularly to the eyes..[2][8][9]
Table 3: Safety and Handling Information
| Category | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Eyeshields/safety glasses, chemical-resistant gloves, lab coat. Use a multi-purpose combination respirator cartridge if vapors are generated. | [1][10][8] |
| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood. | [10][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [10][9] |
| First Aid (Skin) | Remove contaminated clothing. Rinse skin with plenty of water. | [10][9] |
| Fire Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide. Avoid using solid streams of water. | [10] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Classified as a combustible liquid (Storage Class 10). | [8][9]|
Conclusion
Ethanol, 2-(phenethylthio)- is more than the sum of its physical properties. It is a strategically important molecule whose value is realized in its application. For researchers, it offers a pathway to complex heterocyclic systems at the core of many pharmaceutical agents. For drug developers, its role in creating modified nucleosides and its structural relationship to biologically active compounds like 2-phenylethanol highlight its potential. A thorough understanding of its chemical reactivity, coupled with stringent safety practices, enables the scientific community to effectively leverage this versatile compound in the pursuit of novel chemical entities.
References
- A Comparative Review of 2-(Phenylthio)ethanol in Scientific Literature: Applications in Synthesis and Biological Systems. (n.d.). Benchchem.
- 2-(Phenylthio)ethanol 99 699-12-7. (n.d.). Sigma-Aldrich.
- 2-(Phenylthio)ethanol(699-12-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-(Phenylthio)ethanol | CAS#:699-12-7. (2025, August 25). Chemsrc.
- 2-(Phenylthio)ethanol 99 699-12-7. (n.d.). MilliporeSigma.
- SAFETY DATA SHEET: 2-(Phenylthio)ethanol. (n.d.). TCI Chemicals.
- 2-(Phenylthio)ethanol. (n.d.). NIST WebBook.
- 2-(Phenylthio)ethanol 99 699-12-7. (n.d.). Merck.
- SAFETY DATA SHEET: Ethanol, 2-(phenylthio)-. (2025, September 9). Thermo Fisher Scientific.
- 4 major applications impacting the future of 2-phenylethanol industry. (2022, June 21). Gminsights.com.
- 2-Phenylethanol. (n.d.). PubChem, National Institutes of Health.
- Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). PMC, National Institutes of Health.
- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). PMC, National Institutes of Health.
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